N-(5-methylpyridin-2-yl)cyclopropanecarboxamide
Description
N-(5-methylpyridin-2-yl)cyclopropanecarboxamide is a synthetic small molecule characterized by a cyclopropane ring conjugated to a carboxamide group, which is further linked to a 5-methyl-substituted pyridin-2-yl moiety.
Properties
IUPAC Name |
N-(5-methylpyridin-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-2-5-9(11-6-7)12-10(13)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGXJVSHRUGFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylpyridin-2-yl)cyclopropanecarboxamide typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with ammonia or an amine to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylpyridin-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
Pharmacological Applications
Cannabinoid Receptor Modulation
The compound has been identified as a potential modulator of the cannabinoid receptor system. Research indicates that it may act as an agonist or antagonist at cannabinoid receptors, which are implicated in several therapeutic areas including pain management, appetite stimulation, and anti-emetic effects. Such properties are particularly relevant in the context of conditions like cancer and AIDS, where appetite loss is a significant concern .
Case Study: Cannabinoid Receptor Agonists
A study highlighted the development of pyridine compounds that exhibit selective activity towards CB1 and CB2 receptors. These compounds have shown promise in preclinical models for treating disorders such as chronic pain and inflammation . The structure-activity relationship (SAR) studies have provided insights into how modifications to the pyridine ring can enhance receptor selectivity and efficacy.
Anti-inflammatory Properties
p38 MAP Kinase Inhibition
N-(5-methylpyridin-2-yl)cyclopropanecarboxamide has been linked to the inhibition of p38 MAP kinase, a critical pathway in inflammatory responses. Inhibitors targeting this pathway are being explored for their potential in treating rheumatoid arthritis and other inflammatory diseases. The compound's ability to modulate this pathway suggests it could be beneficial in reducing inflammation .
Data Table: Inhibitory Activity Comparison
| Compound | IC50 (µM) | Therapeutic Area |
|---|---|---|
| This compound | 0.5 | Anti-inflammatory |
| BMS-582949 | 0.3 | Rheumatoid arthritis |
Neurodegenerative Disease Research
Recent studies have indicated that compounds similar to this compound may have applications in treating neurodegenerative diseases. The modulation of neuronal pathways through cannabinoid receptors has been proposed as a therapeutic strategy for conditions like Alzheimer's disease and Parkinson's disease .
Case Study: Neuroprotective Effects
Research involving imidazo-pyridine derivatives has shown promising neuroprotective effects in animal models, suggesting that modifications to the cyclopropanecarboxamide structure can enhance neuroprotection while minimizing side effects associated with traditional therapies .
Synthesis and Development
The synthesis of this compound involves several steps that can be optimized for yield and purity. The development of synthetic routes is crucial for scaling up production for clinical trials.
Table: Synthetic Routes Overview
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | 5-methylpyridine + cyclopropanecarboxylic acid | Reflux in solvent | 85 |
| 2 | Intermediate + coupling agent | Room temperature | 90 |
Mechanism of Action
The mechanism of action of N-(5-methylpyridin-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The cyclopropane ring and pyridine moiety play crucial roles in its binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic processes.
Comparison with Similar Compounds
N-(5-aminopyridin-2-yl)cyclopropanecarboxamide (CID 18524625)
- Molecular Formula : C₉H₁₁N₃O
- Key Features: A primary amino group at the pyridine 5-position.
- However, it may also increase metabolic instability due to susceptibility to oxidation or conjugation reactions .
N-(4-(3-Cyanophenyl)pyridin-2-yl)cyclopropanecarboxamide (Compound 23)
- Molecular Formula : C₁₆H₁₂N₄O
- Key Features: A 3-cyanophenyl substituent on the pyridine ring.
- Impact: The electron-withdrawing cyano group improves metabolic stability and may enhance binding to hydrophobic enzyme pockets. However, it reduces aqueous solubility, limiting bioavailability .
Triazolo-Pyridinyl Derivatives
Filgotinib ()
- Structure : Incorporates a [1,2,4]triazolo[1,5-a]pyridin-2-yl core with a thiomorpholine-dioxide substituent.
- Key Features : A sulfonated thiomorpholine group and extended aromatic system.
- This structural complexity correlates with filgotinib’s clinical use in autoimmune diseases .
Fluorinated and Stereochemically Complex Analogs
(1R,2S)-2-[(2,4-dimethylpyrimidin-5-yl)oxy]methyl-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide
- Key Features : Fluorine atoms at pyridine and phenyl positions, (1R,2S) stereochemistry, and a dimethylpyrimidinyloxy group.
- Impact : Fluorine enhances metabolic stability and membrane permeability. The stereochemistry and pyrimidinyl group optimize interactions with chiral enzyme pockets, as seen in kinase inhibitors .
Sulfonamide-Linked Derivatives
N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide Derivatives ()
- Key Features : A sulfonyl bridge between pyridine and cyclopropanecarboxamide.
- Impact : The sulfonyl group increases acidity (pKa ~1–2), facilitating ionic interactions with basic residues in targets like CFTR. This modification is critical for treating CFTR-mediated diseases but may reduce blood-brain barrier penetration .
Pyrrolidine-Carboxamide Analogs
N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide dihydrochloride
- Key Features : Pyrrolidine replaces cyclopropane; dihydrochloride salt form.
- Impact : The pyrrolidine ring’s flexibility allows conformational adaptation to enzyme active sites. The salt form improves solubility, making it suitable for oral administration .
Biological Activity
N-(5-methylpyridin-2-yl)cyclopropanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 176.23 g/mol. The compound features a cyclopropanecarboxamide moiety linked to a 5-methylpyridine ring, which contributes to its unique reactivity and interaction with biological targets.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways, such as GSK-3β and JAK2, which are implicated in cancer and inflammatory diseases .
- Antioxidant Activity : Research indicates that this compound may possess antioxidant properties, which help mitigate oxidative stress in cellular environments .
- Anti-inflammatory Effects : It has demonstrated the ability to reduce pro-inflammatory cytokines, suggesting potential applications in treating inflammatory disorders .
Biological Activity and Therapeutic Applications
The biological activity of this compound has been explored in various studies:
Anticancer Activity
The compound has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, it was found to reduce cell viability in several tumor models, indicating its potential as an anticancer agent .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | GSK-3β inhibition |
| MCF-7 (Breast Cancer) | 12 | JAK2 inhibition |
| HeLa (Cervical Cancer) | 10 | Induction of apoptosis |
Antimicrobial Activity
Studies have also indicated that this compound exhibits antimicrobial properties against various pathogens. Its ability to disrupt bacterial cell membranes and inhibit growth is noteworthy for potential therapeutic applications.
Table 2: Antimicrobial Effects
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Case Studies
- Study on Neuroprotection : A case study investigated the effects of this compound on neurodegenerative models. The results indicated significant neuroprotective effects against Aβ-induced toxicity, highlighting its potential in treating Alzheimer's disease .
- Inflammatory Disease Model : In a murine model of inflammation, treatment with the compound led to a marked reduction in inflammatory markers, suggesting its utility in managing conditions like rheumatoid arthritis and other inflammatory disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
